molecular formula C7H11ClN2O3 B2921439 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride CAS No. 2445791-29-5

3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride

Cat. No.: B2921439
CAS No.: 2445791-29-5
M. Wt: 206.63
InChI Key: KSDCOFTXMIWIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride is a chemical compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group and the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxazole ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of aminomethyl-substituted oxazole compounds.

Scientific Research Applications

3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives with different substituents, such as:

  • 3-[5-(Methyl)-1,2-oxazol-3-yl]propanoic acid
  • 3-[5-(Ethyl)-1,2-oxazol-3-yl]propanoic acid
  • 3-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]propanoic acid

Uniqueness

3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride is unique due to the presence of the aminomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[5-(aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c8-4-6-3-5(9-12-6)1-2-7(10)11;/h3H,1-2,4,8H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDCOFTXMIWIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCC(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.